3-(P-Tolyl)imidazo[1,2-A]pyridine
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Overview
Description
3-(P-Tolyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant applications in medicinal chemistry due to their unique structural properties. The presence of the p-tolyl group enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-Tolyl)imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor . This method features mild conditions, broad substrate scope, and high reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis processes developed in the laboratory.
Chemical Reactions Analysis
Types of Reactions
3-(P-Tolyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidation strategies.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-A]pyridinones .
Scientific Research Applications
3-(P-Tolyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(P-Tolyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-A]pyridine have been shown to inhibit enzymes or receptors involved in disease pathways . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound, known for its wide range of applications in medicinal chemistry.
2-(P-Tolyl)imidazo[1,2-A]pyridine: A closely related compound with similar structural features.
Imidazo[1,2-A]pyridinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
3-(P-Tolyl)imidazo[1,2-A]pyridine is unique due to the presence of the p-tolyl group, which enhances its reactivity and potential biological activities compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-15-14-4-2-3-9-16(13)14/h2-10H,1H3 |
InChI Key |
SVFONZGSSFSMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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